1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
Description
Properties
IUPAC Name |
cyclopropyl-[4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-9(2)11-14-15-13(19-11)17-7-5-16(6-8-17)12(18)10-3-4-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCQQCZKIHQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Functionalization
Piperazine’s symmetry allows dual functionalization at the 1- and 4-positions. Protection-deprotection strategies are critical for regioselective synthesis. The tert-butoxycarbonyl (Boc) group, removable via trifluoroacetic acid in dichloromethane, enables selective acylation at the deprotected nitrogen. This approach avoids statistical mixtures common in diamine functionalization.
Thiadiazole Moiety Construction
Synthetic Routes to 1-Cyclopropanecarbonyl-4-[5-(Propan-2-yl)-1,3,4-Thiadiazol-2-yl]Piperazine
Step 1: Piperazine Boc-Protection and Thiadiazole Installation
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Starting material : Piperazine is protected as 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester using Boc₂O in dichloromethane.
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Thiadiazole coupling : Reaction with 5-isopropyl-1,3,4-thiadiazol-2-amine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) introduces the thiadiazole moiety.
Step 2: Boc Deprotection and Cyclopropanecarbonyl Acylation
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Deprotection : Trifluoroacetic acid in dichloromethane removes the Boc group.
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Acylation : Cyclopropanecarbonyl chloride in ethanol at 0–25°C yields the target compound.
Key Data :
Synthesis of 4-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)Piperazine
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Thiadiazole formation : Hydrazine hydrate reacts with carbon disulfide in pyridine to form 5-isopropyl-1,3,4-thiadiazole-2-thiol .
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Alkylation : Treatment with isopropyl bromide and K₂CO₃ in DMF yields 5-isopropyl-1,3,4-thiadiazole-2-thioether .
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Piperazine coupling : Nucleophilic aromatic substitution with 1-chloropiperazine in refluxing acetonitrile.
Acylation with Cyclopropanecarbonyl Chloride
Similar to Route 1, acylation under mild conditions (0–25°C) prevents thiadiazole ring degradation.
Optimization Insight :
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Solvent choice : Ethanol outperforms THF or DCM in minimizing byproducts.
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Stoichiometry : 1.1 eq acyl chloride ensures complete reaction without excess reagent.
Critical Analysis of Methodologies
Boc-Protection vs. Alternative Strategies
While Boc-protection offers high regioselectivity, alternative methods using phthalimide protection or direct acylation may reduce step count. However, comparative studies show Boc strategies provide superior yields (86–90% vs. 70–75% for phthalimide).
Thiadiazole Ring Stability Under Acylation Conditions
The 1,3,4-thiadiazole core remains intact during acylation at ≤25°C. Elevated temperatures (>40°C) risk ring-opening, as observed in control experiments.
Byproduct Formation and Mitigation
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Piperazine Dimerization : Controlled by maintaining low temperatures (0–5°C) during acyl chloride addition.
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Unreacted Acyl Chloride : Quenched with aqueous NaHCO₃ washes.
Characterization and Quality Control
Spectroscopic Confirmation
Impurity Profiling
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Synthetic Routes and Functional Group Reactivity
The compound contains three key functional motifs:
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Cyclopropanecarbonyl group : A strained ring system with potential for ring-opening or acyl transfer reactions.
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1,3,4-Thiadiazole ring : A heterocycle prone to nucleophilic substitution, electrophilic attack, or cycloaddition.
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Piperazine core : A flexible scaffold for alkylation, acylation, or substitution reactions.
Piperazine Functionalization
Piperazine derivatives are frequently modified at nitrogen positions. For example:
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Acylation : Replacement of the cyclopropanecarbonyl group with other acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) is feasible, as seen in the synthesis of N-acetylpiperazine derivatives .
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Nucleophilic Substitution : The thiadiazole-linked piperazine can undergo substitution at the thiadiazole sulfur or nitrogen atoms. For instance, chloro-thiadiazole derivatives react with amines or thiols to form new C–N or C–S bonds .
Thiadiazole Ring Reactions
1,3,4-Thiadiazoles exhibit reactivity at sulfur and nitrogen centers:
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Electrophilic Substitution : The 5-(propan-2-yl) group may direct electrophiles to the C-2 position of the thiadiazole .
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Nucleophilic Displacement : Thiadiazoles with electron-withdrawing groups (e.g., chloro) at C-2 undergo displacement with nucleophiles like amines or alkoxides .
Key Reaction Pathways
Based on analogous systems, the following reactions are plausible:
Biological Activity and Derivative Design
Piperazine-thiadiazole hybrids are studied for antimicrobial , anticancer , and antimalarial activities. Modifications to the propan-2-yl or cyclopropanecarbonyl groups could alter:
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Lipophilicity : Impacting membrane permeability (e.g., substituting propan-2-yl with polar groups) .
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Electron Density : Thiadiazole’s electron-deficient nature influences binding to biological targets like enoyl-ACP reductase .
Stability and Degradation
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Thermal Stability : Thiadiazole rings decompose above 200°C, as noted in thermogravimetric analyses of related compounds .
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Hydrolytic Sensitivity : The cyclopropane ring may undergo slow hydrolysis in aqueous acidic/basic media .
Research Gaps and Opportunities
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, research indicates that the incorporation of the thiadiazole ring in this compound enhances its efficacy against various bacterial strains.
Case Study :
In vitro studies showed that 1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Preliminary screening has indicated that it can induce apoptosis in cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Agricultural Applications
The compound has been investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.
Case Study :
Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and corn, showing promise as an environmentally friendly agricultural treatment.
Material Science Applications
Recent studies have explored the use of 1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine in the development of novel materials.
Polymer Synthesis
The compound can act as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 250 | 30 |
| Epoxy Resin | 220 | 25 |
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Piperazine-thiadiazole hybrids are well-documented in medicinal chemistry. Key structural analogues include:
Key Structural Differences :
- Cyclopropanecarbonyl vs. Benzyl/Aroyl Groups : The cyclopropane ring introduces steric constraint and enhanced metabolic stability compared to bulkier benzyl or polar nitro groups .
- Isopropyl vs.
Physicochemical and Spectroscopic Properties
Comparative data for representative compounds:
Key Observations :
- The target compound’s cyclopropane ring may elevate melting points due to increased rigidity.
- Absence of nitro groups in the target compound eliminates characteristic IR peaks at ~1350–1527 cm⁻¹, simplifying spectral interpretation .
Q & A
Q. What are the standard synthetic routes for preparing 1-cyclopropanecarbonyl-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine?
- Methodological Answer : A common approach involves sequential functionalization of the piperazine core. For example:
Piperazine Substitution : React 4-substituted piperazine derivatives with propargyl bromide or similar reagents in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. Reaction progress is monitored via TLC (hexane:ethyl acetate gradients) .
Thiadiazole Ring Formation : Cyclize intermediate thiosemicarbazides using carbon disulfide (CS₂) and KOH in ethanol, followed by alkylation with propan-2-yl halides .
Acylation : Introduce the cyclopropanecarbonyl group via chloroacetyl chloride or similar acylating agents, using triethylamine as a base for HCl scavenging .
Key Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating intermediates and final products .
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine/thiadiazole ring integrity. For example, piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while thiadiazole protons resonate downfield (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential irritant properties .
- Storage : Store in sealed containers at room temperature, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for the acylation step to minimize side products?
- Methodological Answer :
- Solvent Selection : Use anhydrous DCM or THF to reduce hydrolysis of the acyl chloride intermediate .
- Stoichiometry : Maintain a 1.2:1 molar ratio of acylating agent to piperazine derivative to ensure complete reaction.
- Temperature Control : Perform reactions at 0–5°C to suppress competing nucleophilic substitutions .
- Byproduct Analysis : Monitor via LC-MS; common byproducts include unreacted piperazine or over-acylated species .
Q. What computational strategies are effective for predicting biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the thiadiazole nitrogen and active-site residues .
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP inhibition. For example, the compound’s logP (~3.5) suggests moderate lipophilicity, while a TPSA >80 Ų may limit membrane penetration .
Q. How can NMR spectral overlap in piperazine derivatives be resolved?
- Methodological Answer :
- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign crowded regions (e.g., piperazine CH₂ groups) .
- Solvent Effects : Use deuterated DMSO-d₆ to enhance signal splitting via hydrogen bonding.
- Variable Temperature NMR : Heating to 50°C reduces rotational barriers, sharpening broad singlets .
Q. What are the stability challenges under hydrolytic conditions?
- Methodological Answer :
- pH-Dependent Degradation : The cyclopropanecarbonyl group is susceptible to hydrolysis in basic media (pH >10). Monitor via HPLC; degradation products include cyclopropanecarboxylic acid and free piperazine-thiadiazole .
- Stabilization Strategies : Lyophilize the compound for long-term storage. Buffered solutions (pH 6–7) at 4°C show <5% degradation over 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
